REACTION_CXSMILES
|
O1CCCC1.BrCCBr.[Cl:10][C:11]([Cl:17])(Cl)[C:12]([O:14][CH3:15])=[O:13].Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>CCCCCCC.[Zn]>[Cl:10][C:11]([Cl:17])=[C:12]([O:14][CH3:15])[O:13][Si:19]([CH3:22])([CH3:21])[CH3:20]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OC)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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CCCCCCC
|
Name
|
|
Quantity
|
78 g
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Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-55 °C
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for approximately 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter three-necked flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, pressure equalizing
|
Type
|
ADDITION
|
Details
|
addition funnel and an argon inlet
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 25 minutes
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature at −55 to −60° C. (1 hour required)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
filtered under nitrogen through a Celite 545 pad
|
Type
|
WASH
|
Details
|
The filtercake was washed with additional heptane (1×300 ml, 3×200 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated at reduced pressure on a rotary evaporator (approximately 10-15 mm Hg with a 22-27° C. water bath)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(O[Si](C)(C)C)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |